molecular formula C16H25ClN2O2 B12175757 1-[(4-Chlorophenyl)methoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol

1-[(4-Chlorophenyl)methoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol

Cat. No.: B12175757
M. Wt: 312.83 g/mol
InChI Key: LLYNFLPQYFSAKG-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol is a chemical compound that features a chlorophenyl group, an ethylpiperazine moiety, and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chlorophenyl)methoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol typically involves a multi-step process. One common method includes the reaction of 4-chlorophenol with epichlorohydrin to form 1-(4-chlorophenoxy)-2,3-epoxypropane. This intermediate is then reacted with 4-ethylpiperazine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)methoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-[(4-Chlorophenyl)methoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Chlorophenyl)methoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol
  • 1-[(4-Bromophenyl)methoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol
  • 1-[(4-Fluorophenyl)methoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol

Uniqueness

1-[(4-Chlorophenyl)methoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H25ClN2O2

Molecular Weight

312.83 g/mol

IUPAC Name

1-[(4-chlorophenyl)methoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol

InChI

InChI=1S/C16H25ClN2O2/c1-2-18-7-9-19(10-8-18)11-16(20)13-21-12-14-3-5-15(17)6-4-14/h3-6,16,20H,2,7-13H2,1H3

InChI Key

LLYNFLPQYFSAKG-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC(COCC2=CC=C(C=C2)Cl)O

Origin of Product

United States

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